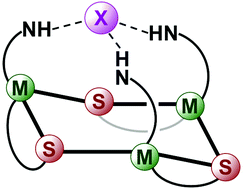Cluster self-assembly and anion binding by metal complexes of non-innocent thiazolidinyl–thiolate ligands†
Dalton Transactions Pub Date: 2022-06-08 DOI: 10.1039/D2DT01339H
Abstract
ZnII and FeII chloride complexes of a di(methylthiazolidinyl)pyridine ligand were deprotonated to form the corresponding thiolate complexes supported by redox-active iminopyridine moieties. The thiolate donor groups are nucleophilic and reactive toward oxidants, electrophiles, and protons, while the pendant thiazolidine rings are available for hydrogen bonding. Anion exchange with the weakly-coordinating triflate anion resulted in self-assembly of the iminopyridine complexes to form a trimeric [M3S3] cluster. Hydrogen bonding closely associates anions with this trimetallic core.


Recommended Literature
- [1] A microfluidic labyrinth self-assembled by a chemical garden†
- [2] The structure of bis-(toluene-p-sulphinato)copper(II) tetrahydrate
- [3] Freeze-drying assisted synthesis of hierarchical porous carbons for high-performance supercapacitors
- [4] Surface-modified magnetite nanoparticles using polyethylene terephthalate waste derivatives for oil spill remediation
- [5] 13. Addition of free radicals to unsaturated systems. Part XII. Free-radical and electrophilic attack on fluoro-olefins
- [6] Visible-light induced enhancement in the multi-catalytic activity of sulfated carbon dots for aerobic carbon–carbon bond formation†
- [7] Ultrathin and porous δ-FeOOH modified Ni3S2 3D heterostructure nanosheets with excellent alkaline overall water splitting performance†
- [8] N-Glycosylated Ganoderma lucidum immunomodulatory protein improved anti-inflammatory activity via inhibition of the p38 MAPK pathway†
- [9] Triplet-to-singlet exciton transfer in hyperfluorescent OLED materials†
- [10] A family of dinuclear lanthanide(iii) complexes from the use of a tridentate Schiff base†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 182823-26-3
-
CAS no.: 176088-59-8









